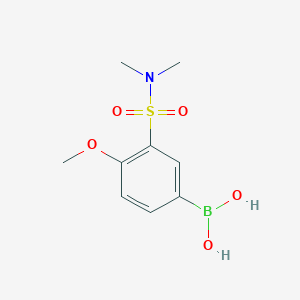

(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid

説明

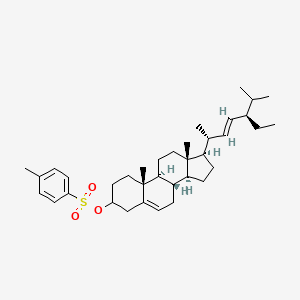

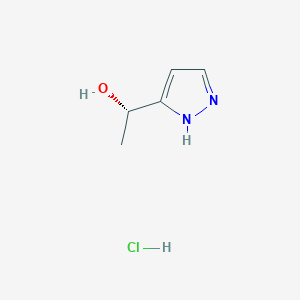

“(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H12BNO4S . It has a molecular weight of 229.06 g/mol . This compound is typically stored in an inert atmosphere at room temperature .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics . The preparation of compounds with this chemical group is relatively simple and well known .

Molecular Structure Analysis

The molecular structure of “(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid” is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylsulfamoyl group . The InChI representation of the molecule is InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3 .

Chemical Reactions Analysis

Boronic acids, including “(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid”, are known to form reversible covalent bonds with Lewis bases . This property has been exploited in the design of drugs and other bioactive compounds .

Physical And Chemical Properties Analysis

“(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid” is a solid compound . It has a molecular weight of 229.07 g/mol and a molecular formula of C8H12BNO4S . The compound has two hydrogen bond donors and five hydrogen bond acceptors .

科学的研究の応用

Drug Discovery and Development

Boronic acids have become increasingly significant in medicinal chemistry due to their unique properties, such as enhancing the potency of drugs or improving pharmacokinetics. The Food and Drug Administration (FDA) and Health Canada have approved several boronic acid drugs, with more in clinical trials. This highlights their potential in addressing various health conditions through novel therapeutic agents (Plescia & Moitessier, 2020).

Organic Electronics

Boronic acids and their derivatives are key in developing organic semiconductors for OLED devices. Their structural diversity allows for tuning electronic properties, making them suitable for applications in sensors, thin-film transistors, and photovoltaics. This opens avenues for metal-free infrared emitters and innovative electronic materials (Squeo & Pasini, 2020).

Water Purification

In seawater desalination, boron removal is crucial to meet drinking water standards. Research on reverse osmosis (RO) and nanofiltration (NF) membranes for boron removal has advanced, enhancing the efficiency of water purification processes. This research is vital for optimizing boron removal techniques in desalination applications, contributing to safer drinking water resources (Tu, Nghiem, & Chivas, 2010).

Antifungal Agents

Boronic acids exhibit significant antifungal properties, with applications ranging from agricultural protectants to human antifungal treatments. This includes the synthesis and testing of new boronic acid compounds as antifungal agents, highlighting their role in controlling infections and improving food security (Estevez-Fregoso et al., 2021).

Materials Science

Boronic acids are instrumental in the development of fire retardants and wood preservation technologies. Their dual functionality allows for innovative treatments that provide resistance to fire and biodegradation, especially in outdoor wood applications. This research supports the creation of safer, more durable materials for construction and other industries (Marney & Russell, 2008).

Safety And Hazards

The safety information available for “(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

特性

IUPAC Name |

[3-(dimethylsulfamoyl)-4-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO5S/c1-11(2)17(14,15)9-6-7(10(12)13)4-5-8(9)16-3/h4-6,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZBEMZKWQBTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine hydrochloride](/img/structure/B1472910.png)

![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)